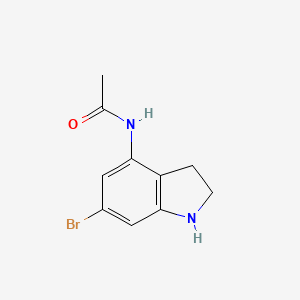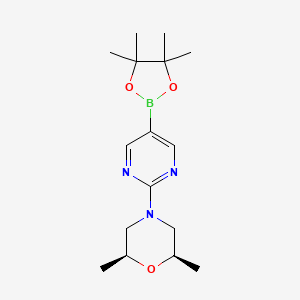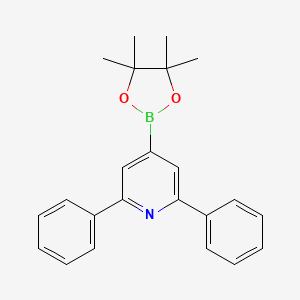
2-Ethyl-3-formylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-formylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, featuring an ethyl group at the second position and a formyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-formylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2-ethylbenzonitrile using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-ethylbenzyl alcohol in the presence of a suitable catalyst. This method offers a scalable and cost-effective route for large-scale production, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Ethyl-3-carboxybenzonitrile.
Reduction: 2-Ethyl-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Ethyl-3-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 2-Ethyl-3-formylbenzonitrile exerts its effects depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group undergoes nucleophilic attack by the reducing agent, leading to the formation of an intermediate imine, which is subsequently reduced to an amine. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Ethyl-3-formylbenzonitrile can be compared with other similar compounds such as:
2-Formylbenzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Formylbenzonitrile: Similar structure but without the ethyl group, affecting its physical and chemical properties.
2-Ethylbenzonitrile: Lacks the formyl group, limiting its reactivity in formylation reactions.
The presence of both the ethyl and formyl groups in this compound makes it unique, offering a balance of steric and electronic effects that can be advantageous in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-ethyl-3-formylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10-8(6-11)4-3-5-9(10)7-12/h3-5,7H,2H2,1H3 |
Clé InChI |
VARPXINPZZMLRM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)



![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)





